molecular formula C13H11ClZn B1649221 4-Phenylbenzylzinc chloride

4-Phenylbenzylzinc chloride

Cat. No.: B1649221
M. Wt: 268.1 g/mol
InChI Key: FVNBCZUWRZIUKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbenzylzinc chloride is an organozinc compound characterized by a benzyl group substituted with a phenyl moiety at the para position and coordinated to a zinc chloride unit. Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi coupling), enabling the formation of carbon-carbon bonds in organic synthesis .

Properties

Molecular Formula

C13H11ClZn

Molecular Weight

268.1 g/mol

IUPAC Name

chlorozinc(1+);1-methanidyl-4-phenylbenzene

InChI

InChI=1S/C13H11.ClH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1

InChI Key

FVNBCZUWRZIUKW-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+]

Origin of Product

United States

Chemical Reactions Analysis

Grignard Reagent Transmetallation

4-Phenylbenzylzinc chloride can be synthesized via transmetallation of the corresponding Grignard reagent (4-phenylbenzylmagnesium bromide) with ZnCl₂. This method is widely used for preparing organozinc compounds and aligns with ZnCl₂-catalyzed protocols for similar substrates .

Example Reaction:

4-Ph-BenzylMgBr+ZnCl24-Ph-BenzylZnCl+MgBrCl\text{4-Ph-BenzylMgBr} + \text{ZnCl}_2 \rightarrow \text{4-Ph-BenzylZnCl} + \text{MgBrCl}

Conditions: THF, −78 °C to 25 °C, 1–6 h .

Nucleophilic Addition to Carbonyl Compounds

Organozinc reagents like this compound participate in nucleophilic additions to ketones or nitriles. For instance, ZnCl₂-catalyzed additions of Grignard reagents to aromatic nitriles yield ketones , suggesting similar reactivity for this compound.

Proposed Pathway:

ArCN+4-Ph-BenzylZnClZnCl2ArC(ZnCl)=N-Benzyl-4-PhH2OArCO-Benzyl-4-Ph\text{ArCN} + \text{4-Ph-BenzylZnCl} \xrightarrow{\text{ZnCl}_2} \text{ArC(ZnCl)=N-Benzyl-4-Ph} \xrightarrow{\text{H}_2\text{O}} \text{ArCO-Benzyl-4-Ph}

Key Data (Analogous System):

SubstrateCatalystYield (%)
PhCNZnCl₂>99
p-Me-C₆H₄CNZnCl₂86–90

Cross-Coupling Reactions

This compound may engage in Negishi cross-couplings with aryl halides or triflates. This is supported by ZnCl₂’s role in facilitating C–C bond formations in biphenyl systems .

Example Reaction:

4-Ph-BenzylZnCl+Ar-XPd catalyst4-Ph-Benzyl-Ar+ZnClX\text{4-Ph-BenzylZnCl} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{4-Ph-Benzyl-Ar} + \text{ZnClX}

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%)

  • Solvent: THF or toluene

  • Temperature: 25–80 °C .

Friedel-Crafts Alkylation

ZnCl₂ is a classic Friedel-Crafts catalyst . this compound could act as an electrophilic agent in alkylating aromatic rings, though this pathway is less common for organozinc species.

Hypothetical Application:

Benzene+4-Ph-BenzylZnClZnCl24-Ph-Benzyl-Benzene+ZnCl2\text{Benzene} + \text{4-Ph-BenzylZnCl} \xrightarrow{\text{ZnCl}_2} \text{4-Ph-Benzyl-Benzene} + \text{ZnCl}_2

Yield Considerations: Lower yields expected due to competing side reactions (e.g., proto-demetalation) .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis of this compound yields 4-phenylbenzyl alcohol or ketones, depending on conditions:

4-Ph-BenzylZnClH2O4-Ph-BenzylOH(pH 7)\text{4-Ph-BenzylZnCl} \xrightarrow{\text{H}_2\text{O}} \text{4-Ph-BenzylOH} \quad (\text{pH 7}) 4-Ph-BenzylZnClH2O, acidic4-Ph-BenzylCOOH(Oxidation)\text{4-Ph-BenzylZnCl} \xrightarrow{\text{H}_2\text{O, acidic}} \text{4-Ph-BenzylCOOH} \quad (\text{Oxidation})

Isolated Yields (Analogous Systems):

  • Benzyl alcohol derivatives: 75–96% .

  • Ketones: Up to 99% .

Coordination Chemistry and Catalysis

This compound may serve as a ligand or catalyst precursor. ZnCl₂ forms complexes with nitrogen donors (e.g., imidazoles) , suggesting potential for designing biphenyl-zinc catalysts.

Example Coordination:

ZnCl2+2LZnCl2L2(L = Imidazole derivative)\text{ZnCl}_2 + 2\,\text{L} \rightarrow \text{ZnCl}_2\text{L}_2 \quad (\text{L = Imidazole derivative})

Thermal Stability: Decomposition above 340°C .

Key Challenges and Considerations

  • Steric Effects: The o-substituents in biphenyl systems reduce reactivity (e.g., 21–44% yield without ZnCl₂ for o-Me-substituted nitriles) .

  • Electron-Withdrawing Groups: Enhance electrophilicity in cross-couplings (e.g., p-CF₃ boosts yields) .

  • Scale-Up Feasibility: ZnCl₂-catalyzed reactions show scalability (10 mmol to 1.8 g product) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlorobenzyl Chloride

  • Structure : Contains a benzyl group with a chlorine substituent at the para position (C₇H₆Cl₂, MW 161.03) .
  • Physical Properties : Density = 1.26 g/cm³ .
  • Reactivity: Acts as an alkylating agent in Friedel-Crafts or nucleophilic substitution reactions. Unlike 4-phenylbenzylzinc chloride, it lacks a zinc center, limiting its utility in organometallic catalysis.
  • Applications : Intermediate in agrochemicals and pharmaceuticals.

4-Phenylthiobenzyl Chloride

  • Synthesis: Prepared via substitution of 4-fluorobenzaldehyde with thiophenol, followed by reduction and chlorination (95.8% purity) .
  • Key Differences : The thioether (-SPh) group introduces distinct electronic effects compared to the phenyl-zinc complex. This alters reactivity in nucleophilic or electrophilic pathways.

4-Phenylazobenzoyl Chloride

  • Structure : Features an azo (-N=N-) linkage and benzoyl chloride group (C₁₃H₉ClN₂O, MW 244.68) .
  • Applications : Used in dye synthesis and photoresponsive materials. The azo group enables π-conjugation, absent in this compound, which may limit optical applications for the latter.

Zinc-Diazonium Complexes

  • Example: Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-, chloride, compd. with zinc chloride .
  • Relevance : Demonstrates zinc’s ability to stabilize reactive diazonium species. Similar coordination may enhance this compound’s stability in solution.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications
This compound Not explicitly reported Inferred ≈280–300 Phenyl, benzyl, ZnCl Cross-coupling, organometallic synthesis
4-Chlorobenzyl chloride C₇H₆Cl₂ 161.03 -Cl Alkylation, agrochemicals
4-Phenylthiobenzyl chloride C₁₃H₁₁ClS 234.75 -SPh Nucleophilic substitution
4-Phenylazobenzoyl chloride C₁₃H₉ClN₂O 244.68 -N=N-, -COCl Dyes, photoresponsive materials
Zinc-diazonium complex C₉H₁₄Cl₃N₃OZn ~400 Diazonium, ZnCl₂ Stabilization of reactive species

Research Findings and Reactivity Insights

  • Synthetic Routes : Benzyl chlorides are typically synthesized via chlorination of benzyl alcohols or aldehydes (e.g., 4-phenylthiobenzyl chloride from 4-fluorobenzaldehyde ). Zinc reagents often form through transmetallation from Grignard or lithium reagents.
  • Stability: Benzyl chlorides (e.g., 4-chlorobenzyl chloride) are moisture-sensitive but less pyrophoric than organozinc compounds, which require inert atmospheres .

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